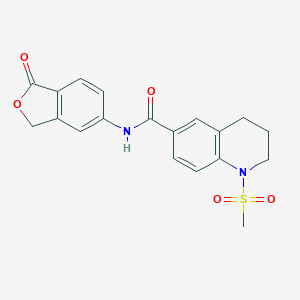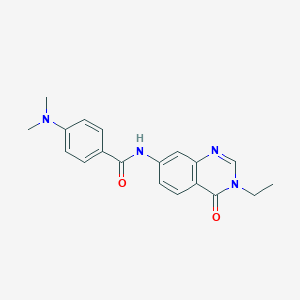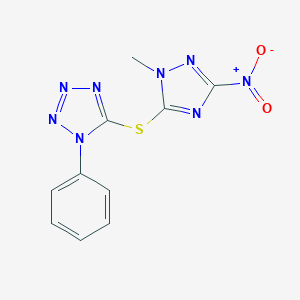![molecular formula C16H20ClNO2 B263356 [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPPM is a morpholinyl ketone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone is not fully understood. However, studies have suggested that [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has also been shown to possess antimicrobial activity by inhibiting the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects
Studies have shown that [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone may have various biochemical and physiological effects. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cholinesterase, and butyrylcholinesterase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and formaldehyde. Another method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and paraformaldehyde.
Scientific Research Applications
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone |
|---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20ClNO2/c17-14-5-3-13(4-6-14)16(7-1-2-8-16)15(19)18-9-11-20-12-10-18/h3-6H,1-2,7-12H2 |
InChI Key |
QIXVBCQNTCFHEA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)